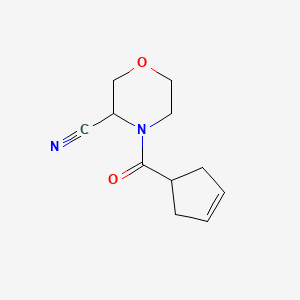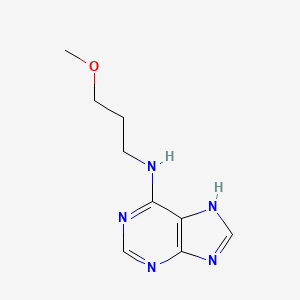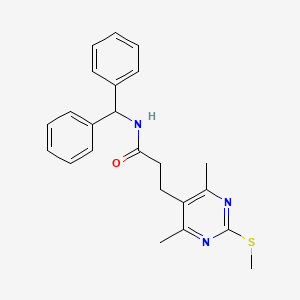
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives have reached clinical application stages, mainly for treating depression, psychosis, or anxiety. Notably, compounds such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. These metabolites have extensive tissue distribution, including the brain, which is their target site for most arylpiperazine derivatives. The individual variability in metabolite-to-parent drug ratios among individuals highlights the importance of understanding the pharmacokinetic profiles of these compounds for their effective application in treating mental health disorders (Caccia, 2007).
Tuberculosis Treatment
Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for the treatment of tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The optimism surrounding its development towards more efficient TB drug regimens underscores the potential of piperazine derivatives in combating infectious diseases (Makarov & Mikušová, 2020).
Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders
Dopamine D2 receptor (D2R) ligands, which include arylpiperazine derivatives, play a significant role in treating schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity consists of an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment, demonstrating the chemical versatility and therapeutic potential of these compounds in addressing neuropsychiatric disorders (Jůza et al., 2022).
Design and Synthesis of Ligands for D2-like Receptors
The design and evaluation of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines and piperazines, further illustrate the potential of these compounds in developing antipsychotic agents. The exploration of key pharmacophoric groups in these compounds emphasizes their role in enhancing potency and selectivity for D2-like receptors, critical for the therapeutic management of mental health conditions (Sikazwe et al., 2009).
Antitubercular Activity
Piperazine and its analogues have also been reviewed for their antitubercular activity, indicating a promising avenue for the development of new treatments against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the importance of structural modifications and the exploration of novel derivatives for enhancing anti-TB activity (Girase et al., 2020).
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFIPAKCWADTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2634288.png)

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)


![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)
![N-(2-fluorophenyl)-2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2634298.png)

![4-[(Methylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B2634300.png)
